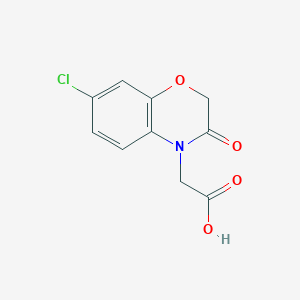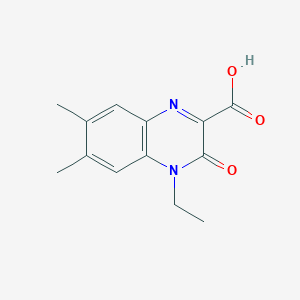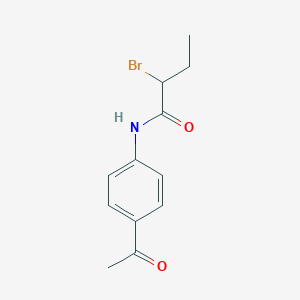
N-(4-acetylphenyl)-2-bromobutanamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-bromobutanamide, also known as 4-APB, is an organic compound belonging to the class of bromobutanamides. It is a white powder that has been used in scientific research since the early 2000s, and has been studied for its potential applications in biochemistry, physiology, and pharmacology. 4-APB is an agonist of the serotonin 5-HT2A receptor, and has been researched for its potential use in the treatment of various psychiatric and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
N-(4-acetylphenyl)-2-bromobutanamide and its derivatives have been widely explored in the field of organic synthesis and medicinal chemistry. For instance, Baranovskyi et al. (2018) demonstrated the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which were evaluated for their antimicrobial properties (Baranovskyi et al., 2018). Similarly, Ishibashi et al. (1996) investigated the stereoselective synthesis of β-lactams from N-[2,2-bis(phenylthio)ethenyl]-α-bromo amides, contributing to the development of key intermediates for carbapenem antibiotics (Ishibashi et al., 1996).
Pharmaceutical Research
In pharmaceutical research, compounds related to N-(4-acetylphenyl)-2-bromobutanamide have been synthesized and evaluated for various biological activities. Nafeesa et al. (2019) synthesized a series of 1, 2, 4-triazole derivatives with potential anti-diabetic properties (Nafeesa et al., 2019). Shirinian et al. (2012) studied the bromination of 2,3-diarylcyclopent-2-en-1-ones, yielding insights useful for the synthesis of bromo-substituted analogs, important in pharmaceutical synthesis (Shirinian et al., 2012).
Biochemical and Enzymatic Studies
Khalifa and Algothami (2020) explored the synthesis of 2-aminothiophene derivatives, including a compound similar to N-(4-acetylphenyl)-2-bromobutanamide, assessing their antitumor properties against specific cancer cell lines (Khalifa & Algothami, 2020). Additionally, Patel et al. (2013) synthesized Michael adducts of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione, assessing their inhibitory activity on brain GABA-transaminase, with potential implications in anticonvulsant therapy (Patel et al., 2013).
Advanced Materials and Chemistry
Research by Al-Masri and Moussa (2021) on tetracarbonyl group 6B metal complexes of a related ligand showcases the potential of N-(4-acetylphenyl)-2-bromobutanamide derivatives in material science and coordination chemistry (Al-Masri & Moussa, 2021).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-bromobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)14-10-6-4-9(5-7-10)8(2)15/h4-7,11H,3H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQBZFNCKLWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-bromobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



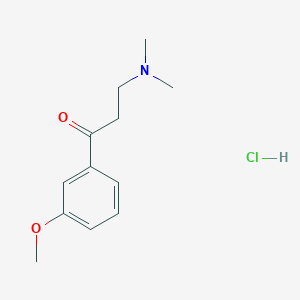
![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
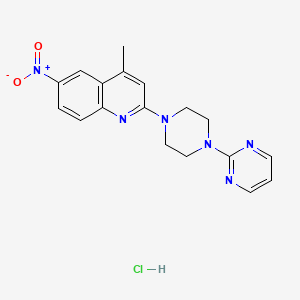
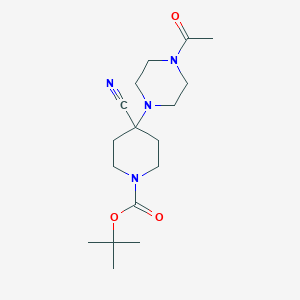
![[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid](/img/structure/B1392517.png)
![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)
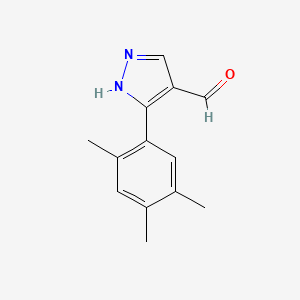
![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)
![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)

![3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392528.png)
